molecular formula C5H9Cl4NO B2807652 3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride CAS No. 2418669-05-1

3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride

Cat. No.: B2807652
CAS No.: 2418669-05-1
M. Wt: 240.93
InChI Key: ZZSUKYWPLXWPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound with the molecular formula C5H8Cl3NO·HCl and a molecular weight of 240.94 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to a pyrrolidine ring, which is further bonded to a hydroxyl group and a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride typically involves the reaction of trichloromethyl ketones with pyrrolidine derivatives under controlled conditions. One common method includes the use of trichloromethyl ketone and pyrrolidine in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)pyrrolidin-3-ol: Similar structure but with a trifluoromethyl group instead of a trichloromethyl group.

    3-(Chloromethyl)pyrrolidin-3-ol: Contains a chloromethyl group instead of a trichloromethyl group.

    3-(Bromomethyl)pyrrolidin-3-ol: Contains a bromomethyl group instead of a trichloromethyl group.

Uniqueness

3-(Trichloromethyl)pyrrolidin-3-ol;hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where such properties are desired .

Properties

IUPAC Name

3-(trichloromethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSUKYWPLXWPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(Cl)(Cl)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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